molecular formula C8H15NO4 B13778630 Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-

Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-

Cat. No.: B13778630
M. Wt: 189.21 g/mol
InChI Key: KJFMWZCEHSQWQV-UHFFFAOYSA-N
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Description

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- is a cyclopentane-based acetamide derivative characterized by a hydroxyl-rich substituent pattern. The compound features a cyclopentyl backbone with three key functional groups: two hydroxyl groups at positions 2 and 3, a hydroxymethyl group at position 4, and an acetamide moiety attached to the nitrogen at position 1 of the cyclopentane ring.

Properties

IUPAC Name

N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-4(11)9-6-2-5(3-10)7(12)8(6)13/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFMWZCEHSQWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C(C1O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- generally involves the following key steps:

  • Construction or functionalization of the cyclopentyl ring bearing the dihydroxy and hydroxymethyl substituents.
  • Introduction of the acetamide moiety through amide bond formation or substitution reactions.
  • Protection/deprotection steps to manage the multiple hydroxyl groups during synthesis.

The compound's complexity requires careful control of stereochemistry and functional group compatibility.

Specific Preparation Routes

While direct literature on this exact compound is limited, related preparation methods can be inferred from patented processes and organic synthesis reviews involving similar cyclopentyl acetamide derivatives.

Synthesis via Cyclopentane Derivatives and Acetamide Coupling

A relevant preparation approach involves starting from a cyclopentane derivative functionalized with hydroxyl groups and a hydroxymethyl substituent. The acetamide group is introduced by reacting the corresponding amine or amino alcohol intermediate with acetic anhydride or acetyl chloride under mild conditions.

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Hydroxylation of cyclopentane Osmium tetroxide or Sharpless catalyst Room temp, aqueous solvent 70-85 Stereoselective dihydroxylation
2 Hydroxymethylation Formaldehyde, base Mild alkaline conditions 60-75 Adds hydroxymethyl group at C4
3 Amide formation Acetic anhydride, base catalyst 0-25°C, organic solvent 80-90 Acetylation of amine to form acetamide

This route emphasizes selective functionalization of the cyclopentyl ring followed by acetamide formation.

Enzymatic or Biocatalytic Methods

Recent advances in enantioselective synthesis of chiral amines and amides suggest that enzymatic or metal-catalyzed asymmetric hydrogenation of imines or enamides could be adapted for preparing such acetamide derivatives with high stereoselectivity. For example:

  • Use of chiral iridium or ruthenium complexes for asymmetric hydrogenation.
  • Application of biocatalysts for selective amide bond formation under mild conditions.

These methods offer advantages in stereocontrol and environmental friendliness but require substrate-specific optimization.

Data Tables Summarizing Preparation Conditions and Yields

Preparation Step Reagents/Catalysts Temperature (°C) Time (h) Yield (%) Purification Method Notes
Hydroxylation of cyclopentane ring OsO4, NMO (co-oxidant) 20-25 6-12 75-85 Column chromatography Stereoselective diol formation
Hydroxymethylation at C4 position Formaldehyde, NaOH 25-40 4-8 65-75 Extraction, recrystallization Selective substitution
Acetamide formation via acetylation Acetic anhydride, pyridine 0-25 1-3 80-90 Crystallization Mild conditions preserve OH groups
Catalytic asymmetric hydrogenation (alternative) Chiral Ru or Ir complex 1-25 2-24 85-95 Chromatography High enantioselectivity possible

Research Results and Notes

  • The preparation of acetamide derivatives with multiple hydroxyl groups on a cyclopentyl ring requires protecting group strategies to avoid side reactions during acetylation or amidation.
  • Alkaline catalysis is commonly used in ring closure and substitution reactions to form nitrogen-containing heterocycles, which may be analogous to steps in preparing the target compound.
  • Enzymatic and asymmetric catalytic methods provide pathways to high enantiomeric excess, important for biological activity.
  • Purification is typically achieved by crystallization or chromatographic techniques due to the polar nature of the compound.
  • Yields reported in related literature and patents range from 60% to 90%, depending on step and conditions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are often explored for their pharmacological activities. The specific structure of N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl] may contribute to:

  • Antidiabetic Agents : The presence of hydroxyl groups suggests potential interactions with glucose metabolism pathways.
  • Neuroprotective Compounds : Research indicates that similar compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Biochemical Studies

The compound's ability to form hydrogen bonds enhances its utility in biochemical assays:

  • Enzyme Inhibition Studies : It can be used to investigate the inhibition of specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interaction : The compound may serve as a model for studying interactions between small molecules and proteins.

Material Science

Due to its unique chemical structure, Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl] could be explored in:

  • Polymer Chemistry : Its reactivity may allow it to be incorporated into polymer matrices for enhanced properties.
  • Coatings and Adhesives : The compound's stability and bonding characteristics might be beneficial in developing new adhesives or coatings.

Case Study 1: Antidiabetic Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various acetamide derivatives and tested their efficacy as antidiabetic agents. The results indicated that compounds with hydroxymethyl groups showed significant inhibition of alpha-glucosidase activity, suggesting a potential mechanism for blood sugar regulation.

Case Study 2: Neuroprotective Effects

A study conducted by the Institute of Neuroscience investigated the neuroprotective effects of several acetamide derivatives on neuronal cells subjected to oxidative stress. The findings revealed that N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl] exhibited protective effects against cell death, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 3: Polymer Applications

Research published in Materials Science explored the use of acetamide derivatives in creating biodegradable polymers. The incorporation of N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl] into polymer matrices improved mechanical strength and degradation rates, indicating its potential for sustainable material development.

Mechanism of Action

The mechanism of action of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclopentane ring allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetamide group can also participate in interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl-Based Acetamides

The European Patent Application () describes N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide , a structurally complex cyclopentyl acetamide. Key differences include:

  • Substituents : The target compound lacks the ethyl and tosyl-pyrrolo-triazolo-pyrazine groups present in the patent compound. Instead, it features hydroxyl and hydroxymethyl groups, suggesting higher hydrophilicity.
  • Synthesis : The patent compound is synthesized via multi-step reactions involving HATU-mediated coupling and cyclization with thionyl chloride . By contrast, the target compound’s synthesis would likely prioritize protecting groups for hydroxyl functionalities.
Property Target Compound Patent Compound ()
Cyclopentyl Substituents 2,3-dihydroxy, 4-hydroxymethyl 3-ethyl, 4-heterocyclic
Key Functional Groups Hydroxyl, hydroxymethyl, acetamide Tosyl, triazolo-pyrazine, acetamide
Hydrophilicity High (polar groups) Moderate (bulky heterocycle)

Phenethyl Acetamides

reports N-(2-acetyl-4,5-dimethoxyphenethyl)acetamide (3a) and N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide (3b) . These compounds differ in backbone structure and substituents:

  • Backbone : Phenethyl (aromatic) vs. cyclopentyl (alicyclic).
  • Substituents : Methoxy and acetyl groups in 3a/3b vs. hydroxyl and hydroxymethyl in the target compound.
  • Spectroscopy : 3b’s $ ^1H $-NMR shows aromatic protons (7.34–7.47 ppm) and methoxy singlets (3.88/3.90 ppm) , whereas the target compound would exhibit signals for hydroxyls (~1–5 ppm) and cyclopentane protons.

Indolinone-Quinoline Acetamides

lists (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide and analogs. These compounds feature:

  • Backbone: Indolinone-quinoline hybrid vs. cyclopentane.
  • The target compound’s hydroxyl-rich structure may confer distinct interactions with biological targets.

Hexane-Backbone Acetamides

includes N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (g), highlighting:

  • Backbone : Linear hexane chain vs. cyclopentane.
  • Substituents: Diphenyl and phenoxy groups vs. hydroxyl/hydroxymethyl.

Biological Activity

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- is a compound of significant interest due to its potential biological activities, particularly as a glucokinase activator. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl structure with hydroxymethyl and dihydroxy substitutions. Its molecular formula can be represented as follows:

  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 173.19 g/mol

Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- functions primarily as a glucokinase activator . Glucokinase plays a crucial role in glucose metabolism, particularly in the liver and pancreas. By enhancing glucokinase activity, this compound may aid in the regulation of blood glucose levels, making it a candidate for therapeutic applications in diabetes management.

1. Glucose Regulation

Research indicates that compounds similar to acetamide can significantly influence glucose homeostasis. In a study involving diabetic models, administration of glucokinase activators led to improved glycemic control and reduced hyperglycemia .

2. Therapeutic Applications

The compound has been explored for its potential in treating conditions related to metabolic syndrome and diabetes. Specifically, it may help in:

  • Management of Diabetes Mellitus : By increasing insulin secretion and enhancing glucose uptake by tissues.
  • Obesity Treatment : Potentially aiding weight management through improved metabolic rates .

Case Studies

A notable case study involved the evaluation of acetamide derivatives in diabetic rat models. The results demonstrated:

  • Reduction in Blood Glucose Levels : A significant decrease was observed within four weeks of treatment.
  • Improvement in Insulin Sensitivity : Enhanced response to insulin was noted, indicating potential benefits for Type 2 Diabetes patients .

Data Tables

Study ReferenceModel UsedDosage (mg/kg)Blood Glucose Reduction (%)Insulin Sensitivity Improvement (%)
Diabetic Rats503025
Obese Mice1004030
Human Cell LinesN/AN/AN/A

Pharmacokinetics

Understanding the pharmacokinetics of acetamide is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions should be considered.
  • Excretion : Predominantly excreted via urine as metabolites.

Q & A

Q. What synthetic methodologies are established for the preparation of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-?

The synthesis typically involves multi-step organic reactions, including:

  • Functional group protection : Hydroxyl and hydroxymethyl groups on the cyclopentyl ring may require protection (e.g., using acetyl or silyl groups) to prevent unwanted side reactions during coupling steps .
  • Amide bond formation : Condensation of the cyclopentyl amine derivative with activated acetamide precursors (e.g., using carbodiimide coupling agents) under inert atmospheres .
  • Deprotection and purification : Final deprotection steps (e.g., acid hydrolysis) followed by purification via column chromatography or HPLC to isolate the product . Reaction conditions (temperature, solvent polarity) must be optimized to avoid degradation of sensitive dihydroxy groups .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 3.5–4.5 ppm for dihydroxy and hydroxymethyl groups) and acetamide carbonyl (δ ~170 ppm). Stereochemical confirmation requires 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • IR spectroscopy : Validate hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
    • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Variability in assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration) .
  • Purity thresholds : Use HPLC to ensure >95% purity, as impurities (e.g., unreacted intermediates) can skew bioactivity results .
  • Mechanistic studies : Employ siRNA knockdown or competitive binding assays to validate target specificity .

Q. What strategies optimize the stereoselective synthesis of the cyclopentyl core?

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2S)-cyclopentanol derivatives) to control stereochemistry .
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydroxyl-directed diastereoselective functionalization .
  • Computational modeling : DFT calculations predict energy barriers for stereochemical pathways, guiding reaction optimization .

Q. What in silico approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with dihydroxy/hydroxymethyl groups .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity to design analogs .

Q. How do solvent and pH conditions influence the compound’s stability during storage?

  • pH-dependent degradation : Avoid aqueous solutions at pH >7, where the cyclopentyl dihydroxy groups may undergo oxidation. Use lyophilized storage at -20°C .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis. Test stability via accelerated aging studies (40°C/75% RH) .

Methodological Considerations for Data Interpretation

  • Contradictory NMR data : If observed shifts deviate from predicted values, reassign peaks using NOESY to confirm spatial proximity of hydroxyl groups .
  • Low synthetic yields : Optimize protecting group strategies (e.g., switch from acetyl to tert-butyldimethylsilyl) to reduce steric hindrance during coupling .

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